2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 934558-31-3
VCID: VC2628932
InChI: InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3
SMILES: B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC
Molecular Formula: C13H19BO3
Molecular Weight: 234.1 g/mol

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

CAS No.: 934558-31-3

Cat. No.: VC2628932

Molecular Formula: C13H19BO3

Molecular Weight: 234.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane - 934558-31-3

Specification

CAS No. 934558-31-3
Molecular Formula C13H19BO3
Molecular Weight 234.1 g/mol
IUPAC Name 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Standard InChI InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3
Standard InChI Key LXPXXDGLEYPUQK-UHFFFAOYSA-N
SMILES B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC
Canonical SMILES B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)OC

Introduction

Chemical Identity and Structural Characteristics

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane represents an important class of organoboron compounds containing a cyclic boronate ester. The compound consists of a six-membered dioxaborinane ring with three methyl substituents at positions 4 and 6, and a p-methoxyphenyl group attached to the boron atom at position 2. This structure provides stability to the boron center while maintaining its Lewis acidity and synthetic utility.

The compound possesses the following identification parameters:

ParameterValue
CAS Number934558-31-3
Molecular FormulaC₁₃H₁₉BO₃
Molecular Weight234.099 g/mol
IUPAC Name2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
InChI1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-5-7-12(15-4)8-6-11/h5-8,10H,9H2,1-4H3
InChI KeyLXPXXDGLEYPUQK-UHFFFAOYSA-N
SMILESB1(OC(CC(O1)(C)C)C)C2=CC=C(OC)C=C2

The structural arrangement features a boron atom that is sp² hybridized, coordinated to two oxygen atoms of the dioxaborinane ring and one carbon of the p-methoxyphenyl group. The methoxy group attached to the phenyl ring provides additional electronic properties that influence the reactivity of the compound .

Physical and Chemical Properties

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane possesses distinctive physical and chemical characteristics that make it suitable for various chemical applications:

PropertyValue
Physical FormLiquid
ColorColorless to pale yellow
Purity (Commercial)≥95%
DensityNot available in literature
Boiling PointNot available in literature
Melting PointNot available in literature
SolubilitySoluble in common organic solvents (THF, dichloromethane, toluene)
StabilityGenerally stable under inert atmosphere; sensitive to moisture

The compound demonstrates characteristic reactivity of arylboronates, with the electron-donating methoxy group at the para position of the phenyl ring influencing its electronic properties. This functionality enhances the nucleophilicity of the carbon-boron bond, making it particularly useful in coupling reactions .

Synthesis and Preparation Methods

Several synthetic approaches have been reported for the preparation of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, each with specific advantages depending on the desired scale and available starting materials.

Metal-Catalyzed Coupling Reactions

Cross-coupling methodologies, particularly palladium-catalyzed reactions, have been utilized to synthesize this compound. These approaches typically involve:

  • Reaction between 4-methoxyphenyl halides (bromides or iodides) and 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst and base

  • Direct borylation of 4-methoxybenzene using specialized boron reagents and transition metal catalysts

The spectroscopic characterization data obtained from these syntheses includes:

¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.7 Hz, 2H), 6.87 (d, J = 8.7 Hz, 2H), 4.32 (dqd, J = 12.3, 6.2, 3.0 Hz, 1H), 3.82 (s, 3H), 1.85 (dd, J = 13.9, 2.9 Hz, 1H), 1.57 (d, J = 4.6 Hz, 1H), 1.36 (d, J = 4.5 Hz, 6H), 1.33 (d, J = 6.2 Hz, 3H) .

¹³C NMR (101 MHz, CDCl₃): δ 161.64, 135.56, 113.14, 77.48, 77.16, 76.84, 70.94, 64.99, 55.20, 46.22, 31.49, 28.31, 23.42 .

Applications in Organic Synthesis

2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane serves as a valuable building block in organic synthesis, with several notable applications:

Cross-Coupling Reactions

The compound functions effectively in various cross-coupling reactions, particularly in Suzuki-Miyaura couplings, where the arylboronate component can be transferred to electrophilic partners such as aryl halides or pseudohalides. The dioxaborinane ring provides enhanced stability compared to many other boronic acid derivatives while maintaining sufficient reactivity .

Spectroscopic Characterization

Comprehensive spectroscopic data provides valuable insights into the structural and electronic properties of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane:

Mass Spectrometry

Gas chromatography-mass spectrometry (GCMS) data for the compound shows a molecular ion peak at m/z = 234.14, which corresponds to the calculated molecular weight .

Safety ParameterInformation
Hazard PictogramGHS07 (Warning)
Signal WordWarning
Hazard CodesH302, H312, H332
Hazard StatementsHarmful if swallowed, harmful in contact with skin, harmful if inhaled
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501

The compound should be stored under inert atmosphere, protected from moisture and strong oxidizing agents. Standard laboratory safety practices should be followed when handling this material, including the use of appropriate personal protective equipment .

Research Developments and Future Perspectives

Recent investigations involving 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane and related compounds suggest several promising research directions:

Photocatalytic Transformations

Emerging research explores photocatalytic methods for functional group transformations involving this compound. The photocatalyzed borylation procedures demonstrate environmentally friendly approaches using water as a hydrogen source, potentially offering greener synthetic routes to functionalized organoboron compounds .

Applications in Natural Product Synthesis

The incorporation of this compound and related boronate esters into the synthesis of complex natural products, particularly polyenes and xanthomonadin analogues, highlights their utility in building complex molecular architectures. Research indicates continued development of methodologies employing this scaffold for accessing biologically relevant compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator